N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
Overview
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide (NO), a key neuronal messenger molecule involved in a variety of physiological processes. NO plays a crucial role in neurotransmission, immune response, and regulation of cell death. Therefore, selective inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .
Mode of Action
The compound interacts with nNOS by binding to its active site, specifically to a hydrophobic pocket . This binding inhibits the enzyme’s activity, preventing the production of NO. The compound is a type II inhibitor, meaning it binds to the enzyme in a manner that changes its conformation, thereby reducing its activity .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Under normal conditions, nNOS catalyzes the production of NO from L-arginine. NO then acts as a neurotransmitter, participating in the regulation of neuronal functions. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating the biochemical pathways that rely on this molecule .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This suggests that the compound may have a favorable pharmacokinetic profile, with minimal off-target effects.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in NO production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, reducing NO production may help to mitigate neuronal damage and inflammation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its binding affinity for nNOS. Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with the compound and alter its effects .
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-2-3-8-18(15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-6-4-7-17(23)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYOUWQXAVUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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